molecular formula C27H22N2O10S2 B1212246 Emestrin CAS No. 97816-62-1

Emestrin

Cat. No. B1212246
CAS RN: 97816-62-1
M. Wt: 598.6 g/mol
InChI Key: VASYTSFNISZKEL-DCTKBWBHSA-N
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Description

Emestrin is a novel macrocyclic epidithiodioxopiperazine isolated from the mycelial extract of Emericella striata. It is derived from two molecules of phenylalanine and one molecule of benzoic acid and exhibits strong antifungal activity. The compound was first identified along with other fungal metabolites such as ergosterol and sterigmatocystin, contributing to the understanding of fungal biochemistry and potential pharmaceutical applications due to its biological activities (Seya et al., 1986).

Synthesis Analysis

The total synthesis of emestrin involves complex organic reactions, primarily focusing on the construction of the macrocyclic epidithiodioxopiperazine framework. The synthesis strategies include the selection of appropriate protecting groups for amide nitrogens and the establishment of sulfenylation conditions to introduce the characteristic sulfur atoms into the molecule. These synthetic approaches are crucial for the formation of the macrocyclic structure of emestrin and its analogs (Umeki et al., 2020).

Molecular Structure Analysis

The molecular structure of emestrin, including its absolute configuration, was elucidated through spectroscopic methods and X-ray crystallography. This analysis revealed that emestrin contains a macrocyclic ring formed by dithiodioxopiperazine units, which are essential for its biological activity. The structural determination was supported by NMR spectroscopy and X-ray diffraction studies, providing a detailed understanding of its three-dimensional conformation (Seya et al., 1985).

Chemical Reactions and Properties

Emestrin's reactivity is characterized by its epidithiodioxopiperazine core, which can undergo various chemical transformations. The presence of sulfur atoms within the macrocycle allows for unique chemical reactions, such as the formation of heterodimers with other fungal metabolites. These reactions lead to the creation of complex structures with diverse biological activities, exemplified by the synthesis of asperemestrins, which are emestrin-sterigmatocystin heterodimers (Li et al., 2022).

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Oncology
  • Summary of Application : Emestrin has been found to have strong antiproliferative effects on certain cancer cell lines. For example, Emestrin A inhibits human leukemia (HL-60) with an IC 50 value of 83.5 nM . Eight structural analogs of Emestrin A were isolated from Cladorrhinum sp. and found to have strong antiproliferative effects on the human prostate DU-145 cancer cell line with an IC 50 value of 9.3 nM for the more potent .
  • Results or Outcomes : The results showed that Emestrin and its analogs have strong antiproliferative effects on certain cancer cell lines .

Antifungal Applications

  • Scientific Field : Mycology
  • Summary of Application : Emestrin is a mycotoxin first described as a metabolite of Emericella striata . It has been found in various species imported into Japan from several countries in Asia .
  • Results or Outcomes : The results showed that Emestrin has antifungal properties .

Respiratory System Effects

  • Scientific Field : Respiratory Medicine
  • Summary of Application : Emestrin has been observed to have potent suppressive effects on the respiratory system in mitochondria .
  • Results or Outcomes : The results showed that Emestrin has potent suppressive effects on the respiratory system in mitochondria .

Autoimmune Disorders Treatment

  • Scientific Field : Immunology
  • Summary of Application : Emestrin’s action at the chemokine receptor has led to its consideration as a possible treatment for autoimmune disorders including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and infectious diseases .
  • Results or Outcomes : The results showed that Emestrin has potential as a treatment for various autoimmune disorders .

Organ Injury Studies

  • Scientific Field : Toxicology
  • Summary of Application : Emestrin has been studied for its effects on various organs in mice .
  • Results or Outcomes : The results showed that Emestrin introduced injuries in various organs of mice .

Heart, Liver, and Thymus Targeting

  • Scientific Field : Pharmacology
  • Summary of Application : Emestrin is a mycotoxin produced by fungi of the genus Emericella. It mainly targets the heart, liver, and thymus .
  • Results or Outcomes : The results showed that Emestrin has a significant effect on the heart, liver, and thymus .

properties

CAS RN

97816-62-1

Product Name

Emestrin

Molecular Formula

C27H22N2O10S2

Molecular Weight

598.6 g/mol

IUPAC Name

(1R,3R,9S,24S,25S,32R)-20,24,32-trihydroxy-16-methoxy-29-methyl-6,10,18-trioxa-26,27-dithia-2,29-diazaheptacyclo[23.2.2.11,4.12,25.119,23.03,9.012,17]dotriaconta-4,7,12(17),13,15,19,21,23(31)-octaene-11,28,30-trione

InChI

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-9-8-16-19(14)29(27)25(35)26(28,40-41-27)21(31)12-6-7-15(30)18(10-12)38-20-13(23(33)39-16)4-3-5-17(20)36-2/h3-11,16,19,21-22,30-32H,1-2H3/t16-,19+,21-,22+,26-,27+/m0/s1

InChI Key

VASYTSFNISZKEL-DCTKBWBHSA-N

Isomeric SMILES

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@@H]4N2C(=O)[C@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O

SMILES

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O

Canonical SMILES

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O

synonyms

emestrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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